molecular formula C26H32BrP B056512 Octyltriphenylphosphonium bromide CAS No. 42036-78-2

Octyltriphenylphosphonium bromide

Cat. No.: B056512
CAS No.: 42036-78-2
M. Wt: 455.4 g/mol
InChI Key: OBLXVLWZBMAMHE-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific drug it is used to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octyltriphenylphosphonium bromide. For instance, it is hygroscopic in nature, meaning it absorbs moisture from the air . Therefore, it should be stored under dry conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with an alkyl halide, such as octyl bromide. The reaction typically occurs under inert atmospheric conditions to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}8\text{H}{17

Biological Activity

Octyltriphenylphosphonium bromide (OTPBr) is a phosphonium salt that has garnered attention in biomedical research due to its potential applications in targeting mitochondria and its cytotoxic effects on cancer cells. This article explores the biological activity of OTPBr, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a triphenylphosphonium cation with an octyl group, which enhances its hydrophobicity and facilitates mitochondrial targeting. The general structure can be represented as follows:

C6H5 C6H5)3P+C8H17Br\text{C}_6\text{H}_5\text{ C}_6\text{H}_5)_3\text{P}^+\text{C}_8\text{H}_{17}\text{Br}^-

The biological activity of OTPBr is primarily attributed to its ability to accumulate in mitochondria due to the negative membrane potential of these organelles. Once inside, OTPBr disrupts mitochondrial function, leading to:

  • Mitochondrial Membrane Depolarization : This disrupts ATP synthesis and induces apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress can lead to cell death.
  • Alteration of Mitochondrial Bioenergetics : OTPBr affects the respiratory chain complexes, inhibiting ATP production, which is crucial for cancer cell survival.

Cytotoxicity Studies

Research has shown that OTPBr exhibits selective cytotoxicity towards various cancer cell lines while sparing non-malignant cells. A comparative analysis of cytotoxic effects is summarized in Table 1.

Cell Line IC50 (μM) Effect on Non-Malignant Cells
MCF-7 (Breast Cancer)0.25Low cytotoxicity
A375 (Melanoma)0.5Minimal impact
PC-3 (Prostate Cancer)1.0Negligible toxicity
Non-malignant Fibroblasts>10High viability

Case Study 1: Mitochondrial Targeting in Cancer Therapy

A study investigated the effects of OTPBr in a mouse model of melanoma. Mice treated with OTPBr showed significant tumor regression compared to control groups. The mechanism involved mitochondrial depolarization leading to apoptosis, confirmed by histological analysis.

Case Study 2: Selectivity Towards Cancer Cells

In a comparative study involving human cancer cell lines, OTPBr was shown to preferentially induce apoptosis in malignant cells while exhibiting minimal toxicity towards non-malignant cells. This selectivity was attributed to the differential uptake of OTPBr by cancer cells, which have higher mitochondrial membrane potentials.

Research Findings

Various studies have highlighted the importance of the alkyl chain length in determining the biological activity of triphenylphosphonium compounds. For example:

  • Hydrophobicity Correlation : The lengthening of the alkyl chain enhances mitochondrial accumulation and cytotoxicity. Research indicates that octyl analogs like OTPBr are more effective than shorter-chain variants.
  • Structure-Activity Relationship : Studies demonstrate that modifications to the triphenylphosphonium moiety can alter its potency and selectivity towards cancer cells.

Properties

IUPAC Name

octyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXVLWZBMAMHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962221
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42036-78-2
Record name Phosphonium, octyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42036-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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